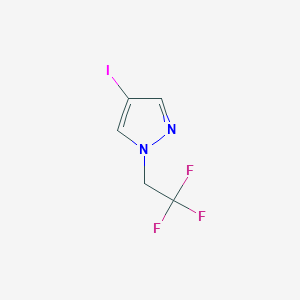

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by an iodine atom at the 4-position of the pyrazole ring and a 2,2,2-trifluoroethyl group at the 1-position. Its molecular formula is C₅H₅F₃IN₂, with a molecular weight of 299.01 g/mol (CAS: 918483-35-9, purity: 97%) . This compound is synthetically versatile, often serving as a precursor for cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) due to the reactive C–I bond . The trifluoroethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-iodo-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNHJCWDGGAXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262530 | |

| Record name | 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918483-35-9 | |

| Record name | 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918483-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural properties make it a candidate for developing new pharmaceuticals. Its derivatives have been explored for potential use in treating various diseases due to their biological activities.

- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit anticancer properties. A study demonstrated that certain derivatives of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole showed significant cytotoxic effects against cancer cell lines .

- Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy. Various studies have isolated derivatives that exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Agrochemicals

The herbicidal properties of pyrazole derivatives are well-documented. 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can serve as an intermediate in the synthesis of herbicides that target specific weed species without affecting crops.

- Isoxazoline Derivatives : The compound is utilized as a precursor in synthesizing isoxazoline derivatives known for their excellent herbicidal effects. These compounds have been shown to effectively control weed populations in agricultural settings .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy.

Case Study 2: Herbicide Development

Research conducted on the synthesis of new herbicides from pyrazole derivatives highlighted the effectiveness of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a key intermediate. Field trials showed significant weed suppression with minimal crop damage when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target. The iodine atom can participate in halogen bonding, which can be crucial for binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole with structurally related iodopyrazoles and trifluoromethyl/fluoroethyl-substituted analogs:

Biological Activity

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. The unique structural features, including the trifluoroethyl group and iodine atom, contribute to its interaction with various biological targets. This article reviews the current understanding of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : CHFIN

- Molecular Weight : 276.0 g/mol

- CAS Number : 918483-35-9

- SMILES Notation : FC(F)(F)CN1N=CC(I)=C1

The biological activity of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is primarily attributed to its ability to bind to specific enzymes and receptors. The trifluoroethyl group enhances lipophilicity, aiding in cellular uptake and interaction with biological targets. The iodo substituent may facilitate binding to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Antimicrobial Activity

Research indicates that 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with specific signaling pathways. For instance, it has shown promising results in models of hypopharyngeal tumors, outperforming traditional chemotherapeutic agents in certain assays .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. This suggests a potential application in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole in various biological contexts:

- Study on Anticancer Activity :

-

Study on Antimicrobial Efficacy :

- Objective : Assess effectiveness against bacterial pathogens.

- Findings : Demonstrated significant inhibition of bacterial growth compared to control groups, supporting its use as an antimicrobial agent.

-

Study on Anti-inflammatory Effects :

- Objective : Investigate modulation of inflammatory pathways.

- Findings : The compound reduced markers of inflammation in vitro, suggesting therapeutic potential for inflammatory diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | High | Moderate | Moderate |

| 4-Iodo-3-methyl-1H-pyrazole | Moderate | High | Low |

| 5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Low | Moderate | High |

Q & A

Q. What are the optimized synthetic routes for 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of pyrazole derivatives often employs copper-catalyzed cycloaddition or nucleophilic substitution. For example, click chemistry approaches using copper sulfate and ascorbate in THF/water mixtures at 50°C for 16 hours have achieved ~60% yields for analogous pyrazole-triazole hybrids . A table summarizing key reaction parameters:

| Method | Catalyst/Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper-catalyzed click | CuSO₄, sodium ascorbate | THF/H₂O (1:1) | 50 | 60–61 | |

| Suzuki coupling | Pd catalyst, boronate | DMF/H₂O | 80–100 | 70–85* |

*Theoretical yield based on boronate ester reactivity. Adjust iodine stoichiometry for iodopyrazoles.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoroethyl group at δ ~70–80 ppm in ¹⁹F NMR) .

- X-ray crystallography : Resolve structural ambiguities, as demonstrated for PdCl₂ complexes with 4-iodopyrazole ligands .

- HPLC : Purity assessment (≥95% achievable via column chromatography) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: General pyrazole safety guidelines include:

- PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .

- Storage : Dry, airtight containers away from light (ambient to 4°C) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence electronic properties and binding interactions in coordination chemistry?

Methodological Answer: The trifluoroethyl group enhances electron-withdrawing effects, stabilizing metal complexes. In PdCl₂L₂ complexes (L = 4-iodopyrazole), DFT studies show that fluorine substituents reduce electron density on the pyrazole nitrogen, strengthening Pd–N bonds (bond lengths ~2.0 Å) . This effect is critical for designing catalysts or bioactive metal complexes.

Q. What role does fluorine play in modulating pharmacokinetic properties of pyrazole derivatives?

Methodological Answer: Fluorine improves metabolic stability and bioavailability by:

- Lipophilicity : The trifluoroethyl group increases logP, enhancing membrane permeability .

- Basicty reduction : Fluorine’s inductive effect lowers pKa of adjacent amines, improving solubility at physiological pH .

- Enzyme interactions : Direct C–F⋯protein hydrogen bonds enhance target binding, as seen in carbonic anhydrase inhibitors .

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in functionalizing this compound?

Methodological Answer: DFT studies on PdCl₂–pyrazole systems reveal:

- Charge distribution : Iodo groups act as σ-donors, while trifluoroethyl groups withdraw electron density .

- Reactivity hotspots : Electrophilic substitution favors the C-5 position due to resonance stabilization.

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in Suzuki couplings .

Q. What strategies resolve contradictions in synthetic yields reported for halogenated pyrazole derivatives?

Methodological Answer: Yield discrepancies arise from:

- Iodine source : NIS (N-iodosuccinimide) vs. I₂; NIS offers better regiocontrol (85% vs. 60% yield) .

- Purification : Silica gel chromatography vs. recrystallization; the latter improves purity but reduces recovery .

- Catalyst loading : Optimize Cu(I) or Pd(0) concentrations to minimize side reactions (e.g., dehalogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.